![molecular formula C11H16N2O B14116651 [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol](/img/structure/B14116651.png)
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a pyridine ring, and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester compound can be catalyzed by carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production of this compound may involve the use of genetically engineered bacteria to produce the necessary enzymes for the reduction process. The process includes preparing a suspension of resting cells, performing cell disruption to obtain the enzyme, and mixing the enzyme with the substrate for the reduction reaction .
化学反应分析
Types of Reactions
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyridine or pyrrolidine rings .
科学研究应用
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with various proteins, influencing their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A related compound with similar structural features but different stereochemistry.
(2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar chiral centers and functional groups.
Uniqueness
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
JJGXQIZRJPRSOS-GHMZBOCLSA-N |
手性 SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CO |
规范 SMILES |
CN1CCC(C1C2=CN=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


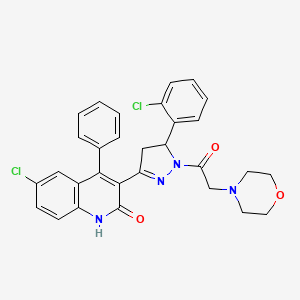
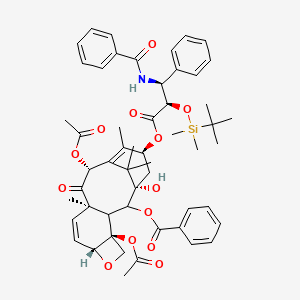
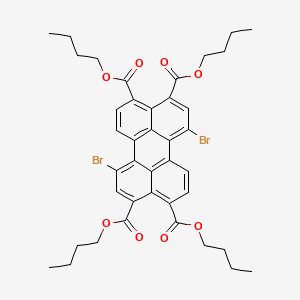
amine](/img/structure/B14116601.png)

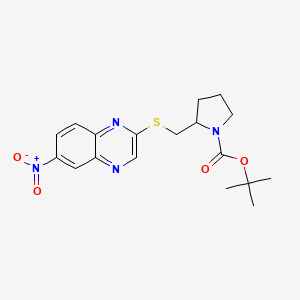
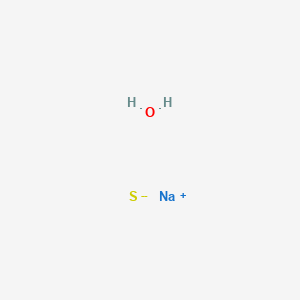
![(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
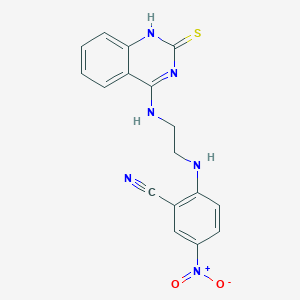
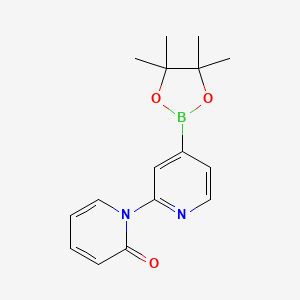
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
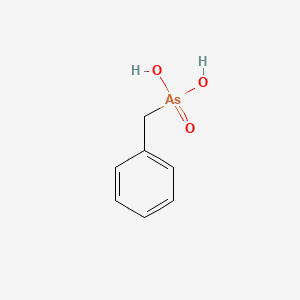
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
